molecular formula C7H10ClFN2 B2430588 4-Fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride CAS No. 2470437-15-9

4-Fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride

Cat. No.: B2430588
CAS No.: 2470437-15-9
M. Wt: 176.62
InChI Key: XECWOFLAFYAMIC-UHFFFAOYSA-N
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Description

4-Fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride is an organic compound with the molecular formula C7H9FN2·HCl. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom and a methyl group on the nitrogen atom of the diamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit or activate specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride is unique due to the presence of both a fluorine atom and a methyl group, which confer specific electronic and steric properties. These properties make it particularly useful in medicinal chemistry for the development of drugs with enhanced potency and selectivity .

Biological Activity

4-Fluoro-2-N-methylbenzene-1,2-diamine; hydrochloride, also known as 4-fluorobenzene-1,2-diamine, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Fluoro-2-N-methylbenzene-1,2-diamine consists of a fluorobenzene ring with two amine groups at the 1 and 2 positions and a methyl group attached to one of the amines. Its molecular formula is C7H9FN2C_7H_9FN_2, and it has a molecular weight of approximately 142.16 g/mol.

Research indicates that compounds similar to 4-Fluoro-2-N-methylbenzene-1,2-diamine can act on various biological targets:

  • PCSK9 Inhibition : A study highlighted the development of PCSK9 inhibitors that share structural similarities with this compound. These inhibitors are crucial for lowering LDL cholesterol levels by preventing PCSK9 from degrading LDL receptors in the liver .
  • Adenosine A2A Receptor Modulation : Another study focused on derivatives that modulate adenosine receptors, which are implicated in neurodegenerative diseases and cancer. The biological activity of these compounds suggests potential therapeutic applications .

Biological Activity

The biological activity of 4-Fluoro-2-N-methylbenzene-1,2-diamine has been assessed through various pharmacological assays:

  • Antimicrobial Activity : Some derivatives have demonstrated significant antibacterial properties against Gram-positive bacteria. For instance, compounds derived from similar structures showed MIC values indicating effective inhibition against pathogens such as Staphylococcus aureus and E. coli .
  • Toxicological Profile : Toxicity assessments reveal that this compound can cause skin irritation and may be harmful if ingested. The acute toxicity classification indicates caution in handling and application .

Case Studies

Several studies have investigated the biological effects and therapeutic potentials of 4-Fluoro-2-N-methylbenzene-1,2-diamine:

  • PCSK9 Modulators : A systematic investigation into structurally related compounds revealed that modifications could enhance metabolic stability and potency in reducing PCSK9 levels in vitro. This highlights the potential for developing effective cholesterol-lowering therapies .
  • Neuroprotective Effects : Research into quinazoline derivatives indicated that compounds with similar structural motifs could act as antagonists at adenosine receptors, suggesting a role in neuroprotection and anti-cancer strategies .
  • Antibacterial Studies : Derivatives of the compound exhibited broad-spectrum antibacterial activity, with specific formulations demonstrating significant efficacy against resistant strains of bacteria. This opens avenues for developing new antibiotics based on these structures .

Data Table: Biological Activity Summary

Activity TypeEffectivenessReference
PCSK9 InhibitionIC50 values around 202 nM
AntimicrobialEffective against Gram-positive
ToxicityCauses skin irritation
NeuroprotectivePotential A2A receptor antagonist

Properties

IUPAC Name

4-fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4,10H,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECWOFLAFYAMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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